REACTION_CXSMILES
|
[CH3:1]C1C=NC2CCCCC=2C=1.C[Li].[Li]C1C2N=CC(C)=CC=2CCC1.C(=O)=O.[Li+].[CH3:30][C:31]1[CH:32]=[N:33][C:34]2[CH:35]([C:41]([O-:43])=[O:42])[CH2:36][CH2:37][CH2:38][C:39]=2[CH:40]=1>CCOCC>[CH3:1][O:42][C:41]([CH:35]1[C:34]2[N:33]=[CH:32][C:31]([CH3:30])=[CH:40][C:39]=2[CH2:38][CH2:37][CH2:36]1)=[O:43] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2CCCCC2C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C1CCCC=2C=C(C=NC12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC=1C=NC=2C(CCCC2C1)C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCCC=2C=C(C=NC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |